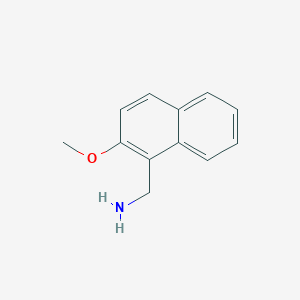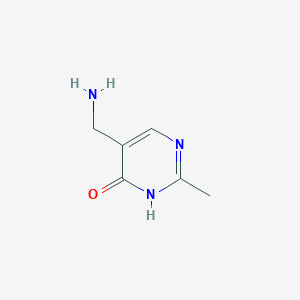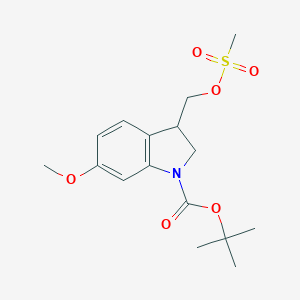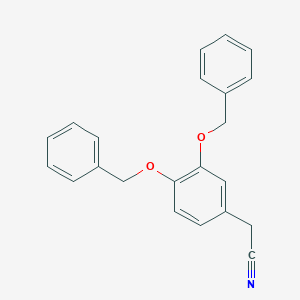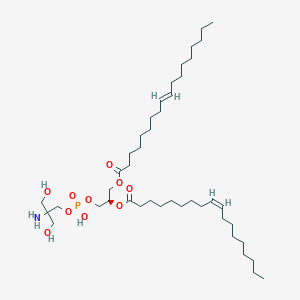
Phosphatidyl-tris
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphatidyl-tris, also known as phosphatidylglycerol phosphate, is a phospholipid molecule that plays a crucial role in various biological processes. It is a key component of cell membranes and is involved in signal transduction, lipid metabolism, and membrane trafficking.
Wissenschaftliche Forschungsanwendungen
Phosphatidyl-tris has a wide range of scientific research applications, including its use as a biomarker for certain diseases, as a tool for studying lipid metabolism and membrane trafficking, and as a potential therapeutic target for various diseases. For example, Phosphatidyl-tris-tris has been found to be elevated in the plasma of patients with acute respiratory distress syndrome, making it a potential biomarker for this disease. Additionally, Phosphatidyl-tris-tris has been shown to be involved in the regulation of lipid metabolism and membrane trafficking, making it a valuable tool for studying these processes.
Wirkmechanismus
The mechanism of action of Phosphatidyl-tris-tris is not fully understood, but it is thought to be involved in the regulation of membrane fluidity and curvature. It is also thought to be involved in the regulation of lipid metabolism and membrane trafficking, as mentioned previously.
Biochemische Und Physiologische Effekte
Phosphatidyl-tris has a number of biochemical and physiological effects, including its role in membrane structure and function, lipid metabolism, and signal transduction. It has also been shown to have anti-inflammatory and antioxidant effects, making it a potential therapeutic target for various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Phosphatidyl-tris-tris in lab experiments is its role as a biomarker for certain diseases, which can aid in disease diagnosis and monitoring. Additionally, its involvement in lipid metabolism and membrane trafficking makes it a valuable tool for studying these processes. However, one limitation of using Phosphatidyl-tris-tris in lab experiments is its potential variability in different cell types and tissues, which can make it difficult to interpret results.
Zukünftige Richtungen
There are several future directions for research on Phosphatidyl-tris-tris, including its potential therapeutic applications in various diseases, its role in membrane structure and function, and its involvement in lipid metabolism and membrane trafficking. Additionally, further research is needed to fully understand the mechanism of action of Phosphatidyl-tris-tris and its potential variability in different cell types and tissues.
Synthesemethoden
Phosphatidyl-tris can be synthesized through a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to create the molecule, while enzymatic synthesis involves the use of enzymes to catalyze the reaction. The most common method of synthesizing Phosphatidyl-tris-tris is through the enzymatic conversion of Phosphatidyl-trisglycerol to Phosphatidyl-trisglycerol phosphate by the enzyme Phosphatidyl-trisglycerol phosphate synthase.
Eigenschaften
CAS-Nummer |
131235-28-4 |
|---|---|
Produktname |
Phosphatidyl-tris |
Molekularformel |
C43H82NO10P |
Molekulargewicht |
804.1 g/mol |
IUPAC-Name |
[(2R)-3-[[2-amino-3-hydroxy-2-(hydroxymethyl)propoxy]-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate |
InChI |
InChI=1S/C43H82NO10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(47)51-35-40(36-52-55(49,50)53-39-43(44,37-45)38-46)54-42(48)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,40,45-46H,3-16,21-39,44H2,1-2H3,(H,49,50)/b19-17+,20-18-/t40-/m1/s1 |
InChI-Schlüssel |
YIOFGSXRHXGDLX-NZFSMJPNSA-N |
Isomerische SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC(CO)(CO)N)OC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)(CO)N)OC(=O)CCCCCCCC=CCCCCCCCC |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)(CO)N)OC(=O)CCCCCCCC=CCCCCCCCC |
Synonyme |
1,2-dioleoyl-sn-glycero-3-phospho-tris phosphatidyl-Tris |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




